molecular formula C17H18N6O2 B12935179 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5346-45-2

6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12935179
CAS No.: 5346-45-2
M. Wt: 338.4 g/mol
InChI Key: ZTGKUVHJOLEAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine ( 5346-45-2) is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which serves as a bioisostere of naturally occurring purine nucleosides . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase-targeted therapies. The molecular structure incorporates key pharmacophoric features, including a flat heteroaromatic ring system that can occupy the adenine binding pocket of kinases, and a piperidine moiety that can contribute to hydrophobic interactions . The 4-nitrophenyl substituent at the 1-position provides an additional hydrophobic region, making this compound a valuable template for studying protein-kinase interactions. The primary research application of this compound is in the investigation of epidermal growth factor receptor (EGFR) tyrosine kinase inhibition . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated excellent broad-spectrum cytotoxic activity in cancer cell line screenings and significant inhibitory activity against EGFR, a key therapeutic target in numerous cancers of epithelial origin such as colon, breast, ovarian, and non-small cell lung cancer . Related analogs have shown potent activity with IC50 values in the nanomolar range, indicating their potential as lead compounds for the development of novel anti-proliferative agents . Furthermore, this chemical series has been explored for its potential to inhibit other kinase targets, including cyclin-dependent kinases (CDK2) and serine-threonine kinases (p70S6K, Akt1, Akt2), which play crucial roles in cell cycle progression, proliferation, and programmed cell death . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5346-45-2

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

6-methyl-1-(4-nitrophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H18N6O2/c1-12-19-16(21-9-3-2-4-10-21)15-11-18-22(17(15)20-12)13-5-7-14(8-6-13)23(24)25/h5-8,11H,2-4,9-10H2,1H3

InChI Key

ZTGKUVHJOLEAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=N1)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is typically synthesized starting from substituted pyrazole derivatives, particularly 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile or related intermediates. The key steps include:

  • Formation of 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile : This intermediate is prepared by reacting 1,1-dicyano-2,2-dithiomethylmethylene with 4-nitrophenylhydrazine in dioxane, catalyzed by piperidine, under stirring at room temperature overnight. The product is isolated by filtration and crystallization.

  • Cyclocondensation to Pyrazolo[3,4-d]pyrimidine : The amino-pyrazole carbonitrile is then reacted with formamide in the presence of acetic anhydride under reflux conditions (around 150°C for 10 hours). This step induces ring closure to form the fused pyrazolo[3,4-d]pyrimidine ring system, specifically yielding 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Alternative Cyclization Methods : Other cyclization approaches include refluxing the amino-pyrazole intermediate with formic acid or ethyl orthoformate, sometimes followed by treatment with ethanolic sodium hydrosulfide or carbon disulfide to introduce thione or dithione functionalities, which can be further manipulated.

Incorporation of the 1-(4-Nitrophenyl) Substituent

The 1-(4-nitrophenyl) substituent is introduced early in the synthesis, often by using 4-nitrophenylhydrazine as a starting material or reagent:

  • Use of 4-Nitrophenylhydrazine : This reagent reacts with dicyano-dithiomethylmethylene compounds to form the initial pyrazole intermediates bearing the 4-nitrophenyl group at the N-1 position.

  • Retention Through Cyclization : The 4-nitrophenyl substituent remains intact through the cyclization steps to the pyrazolo[3,4-d]pyrimidine core, ensuring the final compound carries this moiety at the N-1 position.

Summary of a Representative Synthetic Route

Step Reactants/Conditions Product/Intermediate Notes
1 1,1-Dicyano-2,2-dithiomethylmethylene + 4-nitrophenylhydrazine + piperidine (catalyst) in dioxane, stirred overnight at room temp 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile Key starting intermediate
2 Intermediate + formamide + acetic anhydride, reflux at 150°C for 10 h 3-(Methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclocondensation to fused ring
3 Aminopyrazolopyrimidine derivative + piperidine, reflux in ethanol or DMF 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Amination at position 4

Research Findings and Optimization Notes

  • Yields and Purity : The initial formation of the pyrazole intermediate typically proceeds in good yield (often above 70%), with subsequent cyclization and substitution steps yielding the final compound in moderate to high yields (60–90%) depending on reaction conditions and purification methods.

  • Reaction Conditions : The use of acetic anhydride in the cyclization step facilitates ring closure and improves yield. Reflux times and temperatures are critical; prolonged heating (up to 10 hours) at elevated temperatures (~150°C) is common.

  • Solvent Effects : Dioxane and ethanol are frequently used solvents. Dioxane is preferred for initial condensation due to solubility and reaction kinetics, while ethanol or DMF is used for substitution reactions involving piperidine.

  • Catalysts and Additives : Piperidine serves both as a catalyst in the initial condensation and as a nucleophile in substitution. Acidic additives like acetic acid or acetic anhydride are used to promote cyclization.

  • Structural Confirmation : Characterization by ^1H NMR, IR spectroscopy, and melting point analysis confirms the formation of the pyrazolo[3,4-d]pyrimidine core and substitution pattern. For example, the disappearance of nitrile (C≡N) bands and appearance of amino or piperidinyl signals are diagnostic.

Additional Synthetic Approaches and Variations

Data Table: Key Reaction Parameters and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole intermediate formation 1,1-Dicyano-2,2-dithiomethylmethylene + 4-nitrophenylhydrazine + piperidine Room temp Overnight 70–85 Stirring in dioxane
Cyclocondensation to pyrazolopyrimidine Intermediate + formamide + acetic anhydride 150°C (reflux) 10 h 65–80 Vacuum distillation post-reaction
Amination with piperidine Pyrazolopyrimidine derivative + piperidine Reflux (ethanol or DMF) 4–6 h 60–90 Nucleophilic substitution at C-4

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the piperidine ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups at the aromatic ring.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. The compound's ability to inhibit specific kinases involved in cancer cell proliferation positions it as a potential candidate for cancer therapy. For instance, research has shown that similar compounds can target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in tumor growth and survival .

Neuroprotective Effects

The neuroprotective properties of pyrazolo[3,4-d]pyrimidines have been explored in the context of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and excitotoxicity by modulating glutamate receptors. This modulation could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. By inhibiting pro-inflammatory cytokines and pathways, it may provide therapeutic benefits in chronic inflammatory conditions. Studies suggest that compounds with similar structures can reduce inflammation by targeting nuclear factor kappa B (NF-kB) signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

Animal model studies are crucial for evaluating the efficacy and safety profile of this compound. Preliminary results indicate that administration of the compound leads to significant tumor regression in xenograft models, supporting its potential as an anticancer agent .

Case Study: Anticancer Efficacy

A notable case study involved the administration of pyrazolo[3,4-d]pyrimidine derivatives in mice bearing human tumor xenografts. The results showed a marked reduction in tumor size compared to control groups, with minimal side effects reported .

Mechanism of Action

The mechanism of action of 6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the piperidine ring might enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Position 1: The 4-nitrophenyl group in the target compound likely enhances target binding compared to phenyl (5a) or methyl (14) substituents due to its electron-withdrawing nature.
  • Position 4: Piperidin-1-yl (target compound) and piperidino (14) substituents improve solubility and membrane permeability.
  • Position 6 : Methyl substitution (target compound) is common and may balance steric effects, while methylthio (14) or chloromethyl (3) groups offer distinct reactivity for further functionalization .

Pharmacological Potential

  • Antimicrobial Activity : Derivatives like 5a exhibit moderate antimicrobial effects, though the target compound’s nitro group may shift its activity toward antiproliferative or anti-inflammatory pathways .

Biological Activity

6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in various pharmacological effects. The presence of a piperidine ring and a nitrophenyl group enhances its biological activity. The molecular formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of approximately 258.28 g/mol.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity across various cell lines.

  • Inhibition of Tumor Cell Growth : The compound has shown significant inhibitory effects on several cancer cell lines. For instance, it demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, which is notably lower than the standard chemotherapeutic agent doxorubicin (IC50 = 9.20 µM) .
  • Mechanism of Action : Flow cytometric analyses indicated that the compound induces apoptosis in cancer cells by affecting the cell cycle. Specifically, it leads to an increase in sub-G1 phase cells, indicating a rise in apoptotic cells . Additionally, it has been observed to alter the BAX/Bcl-2 ratio significantly, promoting apoptosis through the intrinsic pathway.

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold play a crucial role in its biological activity:

CompoundIC50 (µM)Cell LineNotes
6-Methyl-1-(4-nitrophenyl)-...2.24A549Strong apoptosis induction
Analog 11.74MCF-7Enhanced potency compared to parent compound
Analog 242.3PC-3Lower activity suggests structural importance

The presence of electron-withdrawing groups like nitro enhances the electrophilicity of the compound, which may contribute to its anticancer properties .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets associated with cancer proliferation and survival pathways. The docking results suggest that this compound can effectively bind to key proteins involved in tumor growth regulation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • A549 Lung Cancer Model : In vitro studies showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis .
  • MCF-7 Breast Cancer Model : The compound's analogs were tested against MCF-7 cells, revealing varying degrees of potency and indicating that structural modifications could lead to improved therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.